METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE
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Overview
Description
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate is a complex organic compound with a unique structure that includes a dihydrothiophene ring, a hydroxy group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the hydroxy group: This step often involves the use of a hydroxylation reaction, where a hydroxyl group is introduced into the dihydrothiophene ring.
Attachment of the phenylcarbonyl group: This can be done through an acylation reaction, where a phenylcarbonyl chloride reacts with the hydroxy group.
Formation of the ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylcarbonyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE involves its interaction with specific molecular targets. The hydroxy group and phenylcarbonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The dihydrothiophene ring may also contribute to the compound’s overall bioactivity by stabilizing the molecular structure and facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(benzoyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate
- Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylacetyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate
Uniqueness
Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate is unique due to its specific combination of functional groups and the dihydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (5E)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9+/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYJQFKNLLGNV-LJIZWLQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C/1\[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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